molecular formula C24H21NO5S B5103446 Dimethyl 5-{[phenyl(phenylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[phenyl(phenylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B5103446
M. Wt: 435.5 g/mol
InChI Key: IHFWAEUPAKESTC-UHFFFAOYSA-N
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Description

Dimethyl 5-{[phenyl(phenylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate is a complex organic compound with a unique structure that includes aromatic rings and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-{[phenyl(phenylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenylsulfanyl Acetyl Intermediate: This step involves the reaction of phenylsulfanyl acetic acid with an appropriate activating agent such as thionyl chloride to form the acyl chloride intermediate.

    Amidation Reaction: The acyl chloride intermediate is then reacted with 5-amino-1,3-dicarboxylate benzene to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[phenyl(phenylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Dimethyl 5-{[phenyl(phenylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Dimethyl 5-{[phenyl(phenylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of aromatic rings and functional groups allows it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-{[phenyl(phenylsulfanyl)acetyl]amino}isophthalate: Similar structure but different positional isomer.

    Dimethyl 5-{[phenyl(phenylsulfanyl)acetyl]amino}terephthalate: Another positional isomer with different properties.

Uniqueness

Dimethyl 5-{[phenyl(phenylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

dimethyl 5-[(2-phenyl-2-phenylsulfanylacetyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-29-23(27)17-13-18(24(28)30-2)15-19(14-17)25-22(26)21(16-9-5-3-6-10-16)31-20-11-7-4-8-12-20/h3-15,21H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFWAEUPAKESTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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